Product packaging for ent-Cinacalcet Hydrochloride(Cat. No.:CAS No. 1217809-88-5)

ent-Cinacalcet Hydrochloride

Cat. No.: B564751
CAS No.: 1217809-88-5
M. Wt: 393.878
InChI Key: QANQWUQOEJZMLL-NTISSMGPSA-N
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Description

Historical Context of Calcium-Sensing Receptor (CaSR) Research

The journey to understanding the CaSR began with observations in the 1980s that pointed towards a cell surface receptor sensitive to extracellular calcium. oup.com However, it wasn't until 1993 that the receptor was successfully cloned from bovine parathyroid tissue by Dr. Edward M. Brown and his team. oup.comresearchgate.net This landmark achievement, which isolated a 5.3 kb clone named BoPCaR, confirmed the existence of a receptor with pharmacological properties consistent with the calcium-sensing protein in parathyroid cells. nih.gov Subsequent cloning of the human CaSR from an adenomatous parathyroid gland in 1995 further solidified these findings. oup.com

The CaSR is a complex protein with a large extracellular domain that includes a "Venus flytrap" structure responsible for binding calcium and other ligands. nih.gov Its activation triggers a cascade of intracellular signaling pathways that ultimately regulate PTH secretion. oup.comnih.gov The discovery of the CaSR revolutionized the understanding of calcium homeostasis and opened up new avenues for drug development. nih.gov

Evolution of Calcimimetic Agents

The development of calcimimetics was a direct consequence of the discovery and characterization of the CaSR. nih.gov These agents are allosteric modulators, meaning they bind to a site on the receptor distinct from the primary ligand (calcium) binding site, thereby enhancing the receptor's sensitivity to calcium. nih.govresearchgate.net This increased sensitivity leads to a reduction in PTH secretion. drugbank.comogyei.gov.hu

The first generation of calcimimetics, such as R-568, demonstrated the potential of this therapeutic approach but were hampered by issues with bioavailability and variable pharmacokinetics. nih.govmdpi.com This led to the development of second-generation calcimimetics, including cinacalcet (B1662232) hydrochloride (AMG 641), which offered a more stable and effective profile. mdpi.comoup.com

Calcimimetics are broadly classified into two types:

Type I Calcimimetics: These are direct agonists of the CaSR.

Type II Calcimimetics: These are allosteric modulators that increase the sensitivity of the CaSR to extracellular calcium. oup.com

Further research has led to the development of other calcimimetic agents, such as etelcalcetide (B607377) and evocalcet, each with distinct properties and modes of action. nih.govdocwirenews.com

Significance of ent-Cinacalcet Hydrochloride as a Type II Calcimimetic

Cinacalcet hydrochloride is a second-generation, orally active calcimimetic that has become a cornerstone in the management of hyperparathyroidism. springer.compatsnap.com It is the first allosteric modulator of a GPCR to receive regulatory approval. nih.govnih.gov The commercially available form of cinacalcet is the (R)-enantiomer.

This compound , the (S)-enantiomer of cinacalcet, represents the other chiral form of the molecule. While the (R)-enantiomer is the active therapeutic agent, the study of both enantiomers is crucial for a comprehensive understanding of the drug's pharmacology and stereospecific interactions with the CaSR.

Cinacalcet hydrochloride is classified as a Type II calcimimetic because it acts as a positive allosteric modulator of the CaSR. oup.commedkoo.com It does not directly activate the receptor but rather enhances its sensitivity to existing extracellular calcium levels. nih.govresearchgate.net This leads to a leftward shift in the concentration-response curve for calcium, meaning that lower concentrations of calcium are required to activate the receptor and suppress PTH secretion. nih.gov

The significance of cinacalcet and its enantiomer lies in their ability to provide a targeted, non-surgical approach to controlling PTH levels. oup.com Research has shown that cinacalcet effectively lowers PTH, serum calcium, and phosphorus levels in patients with various forms of hyperparathyroidism. oup.comamgen.com

Interactive Data Table: Key Calcimimetic Agents

CompoundGenerationTypeKey Characteristics
R-568FirstType IIEarly calcimimetic with bioavailability issues. nih.govmdpi.com
Cinacalcet HCl SecondType IIOrally active, stable, first approved allosteric modulator. nih.govnih.govmdpi.com
EtelcalcetideSecondType IPeptide-based agonist of the CaSR. oup.com
EvocalcetSecondType IINewer oral calcimimetic. nih.govdocwirenews.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23ClF3N B564751 ent-Cinacalcet Hydrochloride CAS No. 1217809-88-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1S)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANQWUQOEJZMLL-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675768
Record name N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694495-47-1
Record name N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Cellular Mechanisms of Ent Cinacalcet Hydrochloride Action

Calcium-Sensing Receptor (CaSR) Allosteric Modulation by ent-Cinacalcet Hydrochloride

This compound is the (S)-enantiomer of Cinacalcet (B1662232). scbt.com Cinacalcet, a calcimimetic agent, functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G protein-coupled receptor (GPCR) crucial for calcium homeostasis. guidetopharmacology.orgnih.gov It does not directly activate the receptor but enhances its sensitivity to extracellular calcium. fda.govscbt.com This modulation leads to a more profound cellular response at lower calcium concentrations than would typically be required. nih.govscbt.com

Binding Site Characterization and Ligand-Receptor Interactions

Unlike the primary ligand, calcium, which binds to the extracellular domain (ECD) of the CaSR, Type II calcimimetics like cinacalcet bind to an allosteric site within the seven-transmembrane (7TM) domain of the receptor. nih.govfda.govabdominalkey.com This binding is distinct from the orthosteric calcium-binding site. scbt.com The interaction of cinacalcet with this transmembrane domain is crucial for its modulatory effects. fda.gov While the precise crystallographic structure of ent-Cinacalcet bound to the CaSR is not detailed in the provided results, the binding of its enantiomer, cinacalcet, has been studied, revealing interactions within the 7TM region. mednexus.org

Conformational Changes Induced by this compound

The binding of cinacalcet to the CaSR induces conformational changes in the receptor. elsevier.es These changes stabilize the active state of the CaSR, making it more responsive to extracellular calcium. scbt.com This allosteric modulation effectively lowers the threshold for receptor activation by the body's natural calcium, leading to the belief within the parathyroid cell that extracellular calcium levels are higher than they actually are. fda.gov Recent cryo-electron microscopy (cryo-EM) studies of CaSR in complex with cinacalcet have provided structural insights into these conformational shifts, showing how the molecule influences the receptor's structure to enhance its signaling capabilities. mednexus.org

Intracellular Signaling Pathways Activated by this compound

The CaSR, upon activation, couples to various intracellular G proteins to initiate signaling cascades. nih.govresearchgate.net Cinacalcet's allosteric modulation potentiates these pathways. guidetopharmacology.org

G-protein Coupled Receptor Signaling Cascades (Gq/Gi pathways)

The CaSR primarily signals through the Gq/G11 and Gi/Go pathways. drugbank.comnih.gov Activation of the Gq/G11 pathway stimulates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). drugbank.commdpi.com The Gi/Go pathway, on the other hand, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. drugbank.commdpi.com Calcimimetics like cinacalcet utilize these Gq/Gi pathways to establish a negative feedback loop that ultimately reduces parathyroid hormone (PTH) secretion. nih.gov The CaSR can exhibit biased agonism, where different ligands can preferentially activate certain signaling pathways over others. researchgate.netnih.gov

Modulation of Intracellular Calcium Dynamics

The activation of the Gq/G11 pathway and subsequent production of IP3 triggers the release of calcium from intracellular stores, such as the endoplasmic reticulum. mdpi.com This leads to a transient increase in the cytoplasmic calcium concentration. nih.govtoku-e.com Cinacalcet has been shown to increase the mobilization of intracellular calcium in cells expressing the human CaSR, an effect that is dependent on the presence of extracellular calcium. nih.govtoku-e.com This modulation of intracellular calcium dynamics is a key step in the signaling cascade that leads to the ultimate cellular response. scbt.com

Downstream Cellular Responses in Parathyroid Glands

The primary downstream effect of this compound's action on the parathyroid glands is the inhibition of parathyroid hormone (PTH) synthesis and secretion. nih.govabdominalkey.com By increasing the CaSR's sensitivity to extracellular calcium, cinacalcet effectively suppresses PTH release even at normal or slightly low calcium levels. fda.govdrugbank.com This reduction in PTH is a rapid and dose-dependent effect. fda.gov In addition to its acute effects on PTH secretion, long-term treatment with cinacalcet has been shown to upregulate the expression of the CaSR in the parathyroid glands of patients with secondary hyperparathyroidism. nih.gov Furthermore, preclinical studies in rat models have indicated that calcimimetics can attenuate the progression of parathyroid gland hyperplasia. nih.govabdominalkey.com

FeatureDescription
Binding Site Allosteric site within the seven-transmembrane (7TM) domain of the CaSR. nih.govfda.gov
Receptor Interaction Positive allosteric modulator, enhances CaSR sensitivity to extracellular calcium. guidetopharmacology.orgscbt.com
Induced Conformational Change Stabilizes the active state of the CaSR. scbt.com
Primary Signaling Pathways Gq/G11 and Gi/Go. drugbank.comnih.gov
Intracellular Second Messengers Increases inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG); decreases cyclic AMP (cAMP). drugbank.commdpi.com
Effect on Intracellular Calcium Mobilizes calcium from intracellular stores. nih.govtoku-e.com
Primary Response in Parathyroid Inhibition of Parathyroid Hormone (PTH) secretion. nih.govabdominalkey.com
Long-term Response in Parathyroid Upregulation of CaSR expression and potential attenuation of hyperplasia. nih.govnih.gov

Parathyroid Hormone (PTH) Synthesis Regulation

This compound, a calcimimetic agent, plays a crucial role in managing hyperparathyroidism by modulating the synthesis of parathyroid hormone (PTH). nih.gov Its primary mechanism of action involves increasing the sensitivity of the calcium-sensing receptors (CaSR) on the parathyroid glands to extracellular calcium. europa.eunih.gov This enhanced sensitivity leads to a downstream signaling cascade that ultimately suppresses both the synthesis and secretion of PTH. nih.gov

The calcium-sensing receptor is a G-protein coupled receptor that is pivotal in maintaining calcium homeostasis. fda.gov When activated by extracellular calcium, the CaSR initiates a negative feedback loop that inhibits PTH gene transcription and parathyroid cell growth. nih.gov this compound, by acting as an allosteric modulator, amplifies the effect of extracellular calcium on the CaSR. fda.govscbt.com This means that even at lower calcium concentrations, the receptor is activated, leading to a more profound suppression of PTH synthesis. scbt.com

The process involves the activation of Gq and Gi proteins, which in turn inhibits cAMP accumulation and stimulates the phosphoinositide-phospholipase C pathway. nih.gov This leads to an increase in intracellular calcium, which is a key signal for the suppression of PTH production. nih.gov Studies have shown that this mechanism is effective in reducing PTH levels in various forms of hyperparathyroidism. europa.eu

Parathyroid Hormone (PTH) Secretion Inhibition

This compound effectively inhibits the secretion of parathyroid hormone (PTH) by allosterically modulating the calcium-sensing receptor (CaSR) on parathyroid chief cells. nih.govfda.govscbt.comicb.nhs.uk This modulation increases the receptor's sensitivity to extracellular calcium, meaning that lower concentrations of calcium are required to trigger the receptor's inhibitory effect on PTH secretion. europa.eunih.govfda.gov

Upon activation by either calcium or a calcimimetic like this compound, the CaSR initiates intracellular signaling pathways that suppress the release of stored PTH from the parathyroid glands. nih.govfda.gov This action is rapid, with a noticeable decrease in PTH levels observed shortly after administration. nih.gov The inhibition of PTH secretion is a direct consequence of the enhanced CaSR activity, which essentially tricks the parathyroid gland into behaving as if calcium levels are higher than they actually are. icb.nhs.uk This leads to a reduction in circulating PTH, which in turn helps to lower serum calcium levels. europa.euicb.nhs.uk

Clinical and preclinical studies have consistently demonstrated the potent effect of cinacalcet in reducing PTH secretion across various patient populations with hyperparathyroidism. fda.gov

Study TypeSubjectKey Finding on PTH SecretionReference
Preclinical (in vitro)Human parathyroid cellsDirect suppression of PTH secretion. oup.com
Preclinical (in vivo)RatsRapid and reversible reduction in serum PTH. fda.gov
Clinical TrialPatients with secondary HPTEffective reduction of PTH levels. nih.gov
Clinical TrialPatients with primary HPTNormalization of PTH levels in a majority of patients. elsevier.es

Effects on Parathyroid Cell Proliferation and Hyperplasia

This compound has demonstrated significant effects on parathyroid cell proliferation and hyperplasia, which are characteristic features of secondary hyperparathyroidism (sHPT). plos.orgnih.govnih.gov By activating the calcium-sensing receptor (CaSR), cinacalcet can attenuate and even reverse the excessive growth of the parathyroid glands. nih.gov

In rodent models of chronic kidney disease (CKD), administration of this compound has been shown to prevent the development of parathyroid gland hyperplasia. nih.govnih.gov Furthermore, in rats with established hyperplasia, treatment with cinacalcet led to a regression of the enlarged glands. nih.gov This reduction in gland size was associated with an increased expression of the cyclin-dependent kinase inhibitor p21, a protein that plays a key role in halting cell cycle progression. nih.gov

Studies in uremic rats have shown that cinacalcet significantly reduces the number of proliferating cell nuclear antigen (PCNA)-positive cells in the parathyroid glands, indicating a decrease in cell proliferation. nih.gov Interestingly, this anti-proliferative effect was observed without a corresponding increase in apoptosis (programmed cell death) in some animal models. nih.gov However, other studies on human cultured parathyroid cells and glands from sHPT patients treated with cinacalcet have reported an increase in apoptosis.

The timing of cinacalcet administration may also influence its effectiveness in inhibiting parathyroid cell proliferation. A study on rats with sHPT found that chronotherapy, or timing the administration to align with the diurnal rhythm of CaSR expression, resulted in a more marked inhibition of parathyroid proliferation compared to conventional dosing schedules. plos.org

Research ModelKey Findings on Proliferation and HyperplasiaReference
Rodent model of CKDPrevents development and reverses established parathyroid gland hyperplasia. nih.gov
Rodent model of sHPTSignificantly reduced the number of PCNA-positive cells and decreased parathyroid weight. nih.gov
Uremic ratsChronotherapy with cinacalcet markedly inhibited parathyroid proliferation. plos.org
Human cultured parathyroid cellsDose- and time-dependent increase of apoptotic cells.

Investigation of CaSR Expression and Function in Extrathyroidal Tissues

Vascular Smooth Muscle Cell CaSR Modulation

The calcium-sensing receptor (CaSR) is not only expressed in the parathyroid glands but also in vascular smooth muscle cells (VSMCs). oup.comnih.gov Emerging evidence suggests that this compound can directly modulate these receptors, potentially influencing vascular health. nih.gov

In vitro studies have shown that calcimimetics can increase the expression of CaSR in VSMCs. cardiff.ac.uk This is significant because in calcified arteries, the levels of CaSR protein are often low. oup.com By upregulating CaSR expression, calcimimetics may help to restore normal cellular responses to calcium.

Furthermore, research indicates that the activation of CaSR in VSMCs by calcimimetics can inhibit the process of vascular calcification. oup.comnih.gov Vascular calcification is a serious complication, particularly in patients with chronic kidney disease, and is an active, cell-mediated process involving VSMCs. nih.gov One proposed mechanism for this protective effect is the modulation of signaling pathways, such as the ERK 1/2 pathway, which are involved in the calcification process. nih.gov Additionally, calcimimetics may indirectly reduce vascular calcification by improving mineral metabolism, including increasing the expression of matrix-Gla protein (MGP), a known inhibitor of calcification. jparathyroid.com

Study FocusKey Findings on VSMC CaSR ModulationReference
CaSR ExpressionCalcimimetics increase CaSR expression in VSMCs. cardiff.ac.uk
Vascular Calcification (in vitro)Calcimimetics reduce mineralization in VSMCs. nih.gov
Vascular Calcification (animal model)Calcimimetics retard uremia-enhanced vascular calcification. nih.gov
Signaling PathwaysThe protective effect may involve ERK 1/2 signaling. nih.gov

Renal CaSR Function and Calcium Excretion Pathways

The calcium-sensing receptor (CaSR) is expressed in various segments of the nephron, including the proximal tubule, the thick ascending limb of the loop of Henle, and the collecting ducts, where it plays a role in regulating calcium and water reabsorption. jparathyroid.comresearchgate.net this compound, by activating these renal CaSRs, can influence urinary calcium excretion through mechanisms that are independent of its effects on parathyroid hormone (PTH). jparathyroid.com

Activation of the basolateral CaSR in the thick ascending limb of Henle's loop decreases the reabsorption of calcium. researchgate.net This leads to an increase in urinary calcium excretion. This effect is mediated by the inhibition of the lumen-positive transepithelial electrical potential, which is necessary for the paracellular transport of calcium. jparathyroid.com

In the proximal tubule, the CaSR is involved in regulating PTH-mediated phosphate (B84403) excretion. researchgate.netabdominalkey.com High extracellular calcium, sensed by the CaSR, can inhibit the activity of 1α-hydroxylase, the enzyme responsible for producing the active form of vitamin D. researchgate.net This provides a local feedback loop for the regulation of calcium and phosphate excretion, independent of systemic hormonal changes. researchgate.net

Nephron SegmentCaSR LocationFunction Influenced by CaSR ActivationReference
Proximal TubuleApicalRegulation of PTH-mediated phosphate excretion and 1α-hydroxylase activity. researchgate.netabdominalkey.com
Thick Ascending LimbBasolateralDecreased calcium reabsorption, leading to increased urinary calcium excretion. researchgate.net
Collecting DuctApicalRegulation of water reabsorption. researchgate.net

Pharmacodynamics and Pharmacokinetics Research of Cinacalcet Hydrochloride

Pharmacodynamic Profile in Experimental Models

Cinacalcet (B1662232) is a calcimimetic agent that directly lowers parathyroid hormone (PTH) levels by increasing the sensitivity of the calcium-sensing receptor (CaSR) on the parathyroid gland to extracellular calcium. drugbank.comeuropa.eu This allosteric activation results in the inhibition of PTH secretion, leading to a subsequent decrease in serum calcium levels. drugbank.commayoclinic.orgnih.gov

A direct correlation exists between cinacalcet plasma concentrations and the reduction of intact PTH (iPTH) levels. fda.govnih.govmedsafe.govt.nz Following oral administration, the peak plasma concentration (Cmax) of cinacalcet is reached in approximately 2 to 6 hours, which corresponds to the lowest point (nadir) of PTH levels. nih.govmedsafe.govt.nz The concentration-effect relationship is well-described by an inhibitory maximal effect model, demonstrating that as cinacalcet concentrations rise, PTH levels are suppressed. nih.gov In experimental models, cinacalcet has been shown to be a potent and stereoselective activator of the parathyroid CaSR. nih.gov Studies in a rat model of chronic renal insufficiency demonstrated that treatment with cinacalcet hydrochloride reduced iPTH and prevented the development of secondary hyperparathyroidism. hres.ca

The primary pharmacodynamic effect of cinacalcet, the suppression of PTH, leads to a concurrent decrease in serum calcium concentrations. drugbank.commayoclinic.orgnih.gov By enhancing the sensitivity of the CaSR, cinacalcet effectively lowers the threshold for calcium-mediated inhibition of PTH secretion. europa.eu This results in reduced bone resorption and decreased renal reabsorption of calcium.

In addition to its effects on calcium, cinacalcet administration has been shown to significantly reduce serum phosphorus levels in dialysis patients. journalrip.com A meta-analysis of studies involving dialysis patients reported a significant reduction in both serum calcium and phosphorus following cinacalcet treatment. journalrip.com In patients with secondary hyperparathyroidism (SHPT), cinacalcet helps to control hyperphosphatemia. scielo.br However, in certain patient populations, such as those with non-dialysis chronic kidney disease, the use of cinacalcet has been associated with hyperphosphatemia. krcp-ksn.org

The following table summarizes the effects of cinacalcet on key mineral metabolism markers based on a meta-analysis of studies in dialysis patients. journalrip.com

ParameterEffect of CinacalcetStandardized Mean Difference (SMD)95% Confidence Interval (CI)
Serum Calcium Significant Reduction-1.32-2.64 to -0.01
Serum Phosphorus Significant Reduction-1.61-3.01 to -0.20
Parathyroid Hormone (PTH) Significant Reduction-3.95-6.53 to -1.37
Calcium-Phosphorus Product (Ca x P) Significant Reduction-5.33-10.16 to -0.49

Fibroblast Growth Factor-23 (FGF23) is a hormone secreted by bone cells that plays a crucial role in regulating phosphorus and vitamin D metabolism. europeanreview.org In the context of chronic kidney disease, elevated FGF23 levels are associated with adverse cardiovascular outcomes. iu.eduoup.com

Research indicates that cinacalcet can influence FGF23 levels. In a uremic rat model, a cinacalcet-nanoemulsion was shown to inhibit the increase of both FGF23 and PTH. europeanreview.org Clinical studies have also explored this relationship. A secondary analysis of the ACHIEVE trial showed a modest but statistically significant reduction in FGF23 levels in patients treated with cinacalcet plus low-dose active vitamin D compared to those on flexible-dose active vitamin D alone. nephrologynow.com Furthermore, data from the EVOLVE trial suggested that a cinacalcet-induced reduction in serum FGF23 was associated with a lower risk of cardiovascular events, including heart failure and cardiovascular death. iu.edu These findings suggest that part of cinacalcet's therapeutic effect may be mediated through its impact on FGF23.

Impact on Serum Calcium and Phosphorus Levels

Pharmacokinetic Investigations in Preclinical Species

Following oral administration, cinacalcet is rapidly absorbed, with maximum plasma concentrations (Cmax) achieved within approximately 2 to 6 hours. nih.govhres.ca The absolute bioavailability is estimated to be around 20-25% in fasted subjects. ogyei.gov.hu The presence of food significantly increases bioavailability; a high-fat meal can increase Cmax and the area under the curve (AUC) by 82% and 68%, respectively. fda.gov

Cinacalcet exhibits extensive distribution throughout the body, with a large apparent volume of distribution of approximately 1000 liters. hres.canih.goveuropa.eu This indicates significant tissue uptake. cellphysiolbiochem.com Cinacalcet is highly bound to plasma proteins, with a binding percentage of approximately 93% to 97%. fda.govnih.govhres.ca After absorption, plasma concentrations of cinacalcet decline in a biphasic manner, with an initial half-life of about 6 hours and a terminal half-life of 30 to 40 hours. nih.govhres.caogyei.gov.hu Steady-state drug levels are typically reached within 7 days of initiating once-daily dosing. fda.govfda.govnih.gov

The table below outlines key pharmacokinetic parameters of cinacalcet.

Pharmacokinetic ParameterValue
Time to Peak Plasma Concentration (Tmax) 2 - 6 hours nih.govhres.ca
Apparent Volume of Distribution (Vd) ~1000 L hres.canih.goveuropa.eu
Plasma Protein Binding 93% - 97% fda.govnih.govhres.ca
Initial Half-life ~6 hours nih.govhres.caogyei.gov.hu
Terminal Half-life 30 - 40 hours nih.govhres.caogyei.gov.hu
Time to Steady State 7 days fda.govfda.govnih.gov

Cinacalcet is extensively metabolized in the liver, primarily through oxidation followed by conjugation. drugbank.commedsafe.govt.nzhres.ca Less than 1% of the parent drug is excreted unchanged in the urine. researchgate.net The major circulating metabolites have been found to be inactive. medsafe.govt.nzhres.ca

Multiple cytochrome P450 (CYP) enzymes are involved in the metabolism of cinacalcet. The primary enzymes responsible are CYP3A4, CYP2D6, and CYP1A2. fda.govdrugbank.comnih.gov

CYP3A4: This is a major enzyme in cinacalcet's metabolism. drugbank.comresearchgate.net Co-administration with strong inhibitors of CYP3A4, such as ketoconazole, can lead to an approximate 2-fold increase in cinacalcet levels. medsafe.govt.nzeuropa.eu

CYP2D6: Cinacalcet is also metabolized by CYP2D6. fda.govdrugbank.com Importantly, cinacalcet itself is a strong inhibitor of CYP2D6, which can lead to significant drug-drug interactions with medications that are substrates of this enzyme. fda.govnih.govresearchgate.neteuropa.eu

CYP1A2: This enzyme also contributes to the metabolism of cinacalcet. fda.govdrugbank.commedsafe.govt.nz Smoking, which induces CYP1A2, can increase the clearance of cinacalcet. europa.eueuropa.eu

The primary route of elimination for the metabolites is through renal excretion, with approximately 80% of a dose recovered in the urine and about 15% in the feces. medsafe.govt.nznih.gov

Elimination Routes and Half-life Determination

The elimination of ent-Cinacalcet Hydrochloride from the body is a comprehensive process primarily driven by hepatic metabolism followed by renal and fecal excretion. fda.govmedsafe.govt.nz After administration, the compound undergoes extensive metabolism by multiple cytochrome P450 (CYP) enzymes, with CYP3A4, CYP2D6, and CYP1A2 being the principal contributors. fda.govnih.govdrugbank.com This metabolic process is rapid and thorough, involving two main pathways:

Oxidative N-dealkylation: This process leads to the formation of hydrocinnamic acid and hydroxy-hydrocinnamic acid. These products are then further metabolized through β-oxidation and conjugation with glycine. fda.govdrugbank.com

Naphthalene (B1677914) Ring Oxidation: The naphthalene ring of the parent compound is oxidized to create dihydrodiols, which are subsequently conjugated with glucuronic acid. fda.govdrugbank.com

The resulting metabolites, which include cinnamic acid derivatives and glucuronidated dihydrodiols, are found in higher concentrations in circulation than the parent drug itself. nih.gov However, these metabolites are considered inactive or possess minimal calcimimetic activity. fda.govnih.gov

The primary route for the elimination of these metabolites is through the kidneys. fda.gov Studies involving radiolabeled doses have shown that approximately 80% of the administered dose is recovered in the urine, with an additional 15% being eliminated in the feces. fda.govnih.gov This indicates that renal excretion is the main pathway for the clearance of cinacalcet metabolites. drugbank.com

The concentration of cinacalcet in the plasma declines in a biphasic manner. fda.gov It has an initial half-life of about 6 hours, followed by a terminal elimination half-life of approximately 30 to 40 hours. nih.govresearchgate.net Steady-state concentrations of the drug are typically reached within 7 days of consistent administration. fda.govnih.gov The pharmacokinetic profile remains proportional to the dose within a range of 30 to 180 mg daily. nih.govresearchgate.net

Pharmacokinetic ParameterValueReference
Terminal Elimination Half-life30 - 40 hours fda.govnih.gov
Initial Half-life~6 hours nih.gov
Time to Steady-State7 days fda.gov
Primary Elimination RouteRenal Excretion of Metabolites fda.govdrugbank.com
Excretion in Urine (% of dose)~80% fda.govnih.gov
Excretion in Feces (% of dose)~15% fda.govnih.gov
Primary Metabolizing EnzymesCYP3A4, CYP2D6, CYP1A2 nih.govdrugbank.com

Bioavailability Enhancement Research through Drug Delivery Systems

Due to its poor aqueous solubility and significant first-pass metabolism, the absolute oral bioavailability of cinacalcet is relatively low, estimated at 20-25%. researchgate.nettbzmed.ac.ir This has prompted research into advanced drug delivery systems designed to improve its solubility, dissolution, and subsequent bioavailability. amazonaws.comijper.org Nanoemulsion formulations have emerged as a particularly promising strategy. magtechjournal.comeuropeanreview.org

Nanoemulsion Formulations and Bioavailability Studies

Nanoemulsions are drug delivery systems that can significantly enhance the oral bioavailability of poorly water-soluble compounds like cinacalcet. europeanreview.orgnih.gov Research has focused on developing stable cinacalcet nanoemulsions to improve its dissolution profile and absorption. magtechjournal.com

In one study, a cinacalcet nanoemulsion was prepared using oleic acid as the oil phase, OP-10 as an emulsifier, and PEG200 as a co-emulsifier. magtechjournal.com The resulting nanoemulsion exhibited favorable physical properties, with a small average particle size of 24.1 ± 3.8 nm and a polydispersity index (PDI) of 0.261 ± 0.032, indicating a stable system. magtechjournal.com

A pharmacokinetic study in beagle dogs demonstrated a significant improvement in bioavailability for the nanoemulsion compared to a standard suspension. magtechjournal.com The relative bioavailability of the cinacalcet nanoemulsion was found to be 166.5% compared to a commercial tablet, indicating a substantial enhancement in absorption. europeanreview.orgnih.gov Another study developing cinacalcet nanocrystals found that the peak plasma concentration (Cmax) and the area under the curve (AUC) for the nanocrystal formulation were 1.90-fold and 1.64-fold greater, respectively, than the commercial tablet in a fasted state. njtech.edu.cnresearchgate.net

Pharmacokinetic Parameters of Cinacalcet Nano-formulations vs. Commercial Tablet
FormulationParameterFold Increase vs. Commercial TabletStudy AnimalReference
NanoemulsionRelative Bioavailability1.665 (166.5%)Beagle Dogs europeanreview.org
Nanocrystals (fasted state)Cmax1.90Beagle Dogs njtech.edu.cn
AUC₀-t1.64Beagle Dogs njtech.edu.cn

Dissolution Rate Studies in Various Media

The poor dissolution of cinacalcet hydrochloride in neutral or alkaline environments contributes to its low bioavailability. europeanreview.org Drug delivery systems like nanoemulsions and solid dispersions have been shown to dramatically improve its dissolution across different pH levels. europeanreview.orgtandfonline.com

One study evaluated the in vitro release of a cinacalcet nanoemulsion (CLC-NE) in four different media: pH 1.2 hydrochloric acid, pH 4.5 acetate (B1210297) buffer, pH 6.8 phosphate (B84403) buffer, and water. europeanreview.org While the dissolution of the standard commercial tablet was significantly affected by pH, showing poor release in pH 6.8 buffer and water (38.2% and 50.1% respectively), the nanoemulsion demonstrated consistently high dissolution. europeanreview.org The cumulative dissolution of the CLC-NE reached over 85% within 60 minutes and approximately 90% at 120 minutes across all four media. europeanreview.org

Similarly, another study investigating solid dispersions found that the unprocessed drug released only 46.5% after 60 minutes in a 0.05 N HCl medium. tandfonline.com In contrast, an optimized solid dispersion formulation achieved a dissolution efficiency of up to 94.8%. tandfonline.com Research on self-nanoemulsifying drug delivery systems (SNEDDS) also showed a significant increase in drug release, with the SNEDDS formulation releasing 97.18% of the drug compared to just 36.01% for the pure drug substance. amazonaws.com

In Vitro Dissolution of Cinacalcet Formulations
FormulationDissolution Medium% Drug ReleasedTimeReference
Commercial TabletpH 6.8 Phosphate Buffer38.2%Not Specified europeanreview.org
Commercial TabletWater50.1%Not Specified europeanreview.org
Nanoemulsion (CLC-NE)All 4 Media (pH 1.2, 4.5, 6.8, Water)>85%60 min europeanreview.org
Unprocessed Drug0.05 N HCl46.5%60 min tandfonline.com
Optimized Solid Dispersion0.05 N HCl~94.8% (efficiency)Not Specified tandfonline.com
SNEDDSNot Specified97.18%Not Specified amazonaws.com
Pure Drug (API)Not Specified36.01%Not Specified amazonaws.com

Preclinical Studies and Disease Models

Uremic Animal Models of Secondary Hyperparathyroidism

Animal models that mimic the uremic state and subsequent development of SHPT have been crucial in understanding the therapeutic potential of ent-Cinacalcet Hydrochloride.

Rat Models of Chronic Renal Insufficiency

Rat models of chronic renal insufficiency are standard for studying SHPT. The 5/6 nephrectomy (Nx) model, which involves the surgical removal of a significant portion of the kidney mass, is a widely used method to induce progressive kidney disease and the associated mineral and bone disorders. researchgate.net Another model utilized is the adenine-induced chronic renal insufficiency model, where the diet induces tubulointerstitial damage leading to kidney failure. researchgate.net In these models, the reduction in kidney function leads to phosphate (B84403) retention, decreased calcitriol (B1668218) synthesis, and hypocalcemia, which collectively stimulate the parathyroid glands to increase the synthesis and secretion of parathyroid hormone (PTH). plos.org

In a study involving 5/6 nephrectomized rats, daily oral administration of cinacalcet (B1662232) was shown to cause a dose-dependent and transient reduction in serum PTH and blood ionized calcium. fda.gov Another study using the same model demonstrated that daily intravenous dosing of a calcimimetic over four weeks resulted in a sustained reduction in PTH. In the adenine-induced CRI model, cinacalcet treatment significantly reduced PTH levels. researchgate.net

Table 1: Effects of Cinacalcet in Rat Models of Chronic Renal Insufficiency
ModelKey FindingsReference
5/6 NephrectomyDose-dependent, transient reduction in serum PTH and blood ionized calcium. fda.gov
5/6 NephrectomySustained reduction in PTH with daily IV dosing over 4 weeks.
Adenine-induced CRISignificant reduction in PTH levels. researchgate.net

Evaluation of Parathyroid Gland Hyperplasia Attenuation

A hallmark of persistent SHPT is the proliferation of parathyroid cells, leading to glandular hyperplasia. plos.org Preclinical studies have investigated the ability of this compound to mitigate this structural change. In 5/6 nephrectomized rats, repeated dosing with cinacalcet prevented or attenuated the development of parathyroid gland hyperplasia. fda.govnih.gov This was evidenced by a significant reduction in the number of proliferating cell nuclear antigen (PCNA)-positive cells and a decrease in parathyroid weight compared to vehicle-treated animals. nih.gov

Further research has shown that cinacalcet can even mediate the regression of established parathyroid hyperplasia in uremic rats. nih.gov This effect was associated with an increased expression of the cyclin-dependent kinase inhibitor p21, a protein that plays a crucial role in cell cycle arrest. nih.gov Importantly, the prevention of cellular proliferation occurred even in the presence of increased serum phosphorus and decreased serum calcium. nih.gov However, the beneficial effects on both serum PTH and parathyroid hyperplasia were reversed upon discontinuation of cinacalcet treatment, suggesting that continued therapy may be necessary to maintain these outcomes. nih.gov

Table 2: Impact of Cinacalcet on Parathyroid Gland Hyperplasia in Uremic Rats
ParameterObservationMechanismReference
Parathyroid Gland WeightDecreasedReduced number of PCNA-positive cells nih.gov
Cell ProliferationAttenuated
Established HyperplasiaRegressionIncreased expression of p21 nih.gov
Treatment DiscontinuationReversal of beneficial effectsNot specified nih.gov

Impact on Bone Turnover Markers in Animal Models

SHPT leads to high-turnover bone disease, characterized by increased bone resorption and formation. clinicaltrials.gov In a study with 5/6 nephrectomized rats, cinacalcet treatment was found to suppress bone turnover. fda.gov This was accompanied by a reduction in bone fibrosis and cortical porosity, and an increase in cortical bone mineral density and toughness. fda.gov These effects on bone are likely mediated by the reduction in serum PTH. fda.gov

In a comparative study, both cinacalcet and another calcimimetic, AMG 416, were shown to reduce plasma PTH in rodent models of uremia. Consistent with the reduction in PTH, both treatments also led to a decrease in serum calcium. A study protocol for a clinical trial in dialysis patients with SHPT aims to further investigate the changes in bone turnover markers such as tartrate-resistant acid phosphatase (TRAP), bone-specific alkaline phosphatase (BSAP), and procollagen (B1174764) type-1 N-terminal propeptide (P1NP) following cinacalcet treatment. clinicaltrials.gov This is based on in-vitro and animal study findings where cinacalcet increased mineralization and enhanced osteoclast apoptosis, and micro-CT of cinacalcet-treated CKD animals revealed a significantly decreased cortical porosity. clinicaltrials.gov

Animal Models of Hypercalcemia

Beyond its application in SHPT, this compound has been evaluated in animal models of hypercalcemia not necessarily associated with renal failure. One such model involves mice with a germline loss-of-function mutation in the G-protein subunit α11 (Gα11), which mimics Familial Hypocalciuric Hypercalcemia Type 2 (FHH2) in humans. nih.govnih.gov This condition is characterized by elevated serum calcium with inappropriately normal or raised PTH levels. nih.govnih.gov

In these genetically modified mice, oral administration of cinacalcet significantly reduced plasma albumin-adjusted calcium and PTH concentrations. nih.govnih.gov This demonstrates the drug's efficacy in correcting hypercalcemia by increasing the sensitivity of the calcium-sensing receptor (CaSR), even when a downstream signaling partner is impaired. nih.govnih.gov Cinacalcet is also being explored as a novel therapy for refractory hypercalcemia of malignancy. researchgate.net

Investigations into Vascular Calcification Inhibition

Vascular calcification is a significant contributor to cardiovascular morbidity and mortality in patients with CKD. rcaap.pt Experimental studies in animals with CKD have suggested an inhibitory effect of calcimimetics on the progression of vascular calcification, which is consistent with the expression of the CaSR in vascular tissue. researchgate.net However, in one study involving vitamin D-treated nephrectomized rats, cinacalcet reduced hypercalcemia but did not have an effect on vascular mineralization. fda.gov The ADVANCE study, a randomized trial, was designed to evaluate the effects of cinacalcet plus low-dose vitamin D on vascular calcification in hemodialysis patients. rcaap.pt

Clinical Research and Mechanistic Insights

Clinical Pharmacodynamic Response of Cinacalcet (B1662232) Hydrochloride

The pharmacodynamic effects of ent-Cinacalcet Hydrochloride are centered on its ability to lower PTH levels, which in turn corrects imbalances in calcium and phosphorus metabolism. drugbank.com

Impact on Intact Parathyroid Hormone (iPTH) Levels

Clinical studies have consistently demonstrated the efficacy of this compound in reducing intact parathyroid hormone (iPTH) levels. In trials involving patients with secondary hyperparathyroidism (HPT) on dialysis, treatment with cinacalcet resulted in a significant decrease in iPTH concentrations. nih.govnih.gov For instance, in two identical 26-week, randomized, double-blind, placebo-controlled trials, 43% of patients treated with cinacalcet achieved the primary endpoint of an iPTH level of 250 pg/mL or less, compared to only 5% in the placebo group. nih.gov The mean reduction in iPTH was 43% in the cinacalcet group, while the placebo group saw a 9% increase. nih.gov

A post-hoc analysis of pooled data from three randomized, placebo-controlled trials showed that cinacalcet reduced iPTH levels by a mean of 47% across all subgroups of disease severity. nih.gov The absolute reduction in iPTH was more pronounced in patients with higher baseline levels of the hormone. nih.gov Furthermore, studies have shown that approximately 60% of patients treated with cinacalcet achieve a reduction of 30% or more in their iPTH levels. europa.eu The peak suppression of PTH levels typically occurs between 2 and 6 hours after oral administration of cinacalcet, coinciding with its maximum plasma concentration. hres.ca

Table 1: Impact of ent-Cinacalcet Hydrochloride on iPTH Levels in Clinical Trials

Trial/Study Patient Population Key Finding Citation
Two Identical Phase III Trials CKD patients on dialysis with secondary HPT 43% of cinacalcet group achieved iPTH ≤ 250 pg/mL vs. 5% in placebo group. nih.gov
Pooled Analysis of 3 Trials CKD patients on dialysis with secondary HPT Mean iPTH reduction of 47% across all disease severity subgroups. nih.gov
European Medicines Agency Review CKD patients on dialysis with secondary HPT ~60% of patients achieved a ≥ 30% reduction in iPTH levels. europa.eu

Corrections in Serum Calcium and Phosphorus Homeostasis

By lowering PTH levels, this compound also leads to corrections in serum calcium and phosphorus homeostasis. nih.gov Clinical trials have reported simultaneous reductions in both serum calcium and phosphorus levels in patients treated with cinacalcet. nih.goveuropa.eu In a meta-analysis, cinacalcet use was associated with a significant reduction in serum calcium levels. researchgate.net

In studies of patients with secondary hyperparathyroidism on dialysis, cinacalcet treatment led to mean reductions in serum calcium of 7% and serum phosphorus of 8-9%. nih.goveuropa.eu The correction of hypercalcemia is a key therapeutic goal in conditions like parathyroid carcinoma, and cinacalcet has been shown to be effective in this regard. nih.govbasicmedicalkey.com

Table 2: Effect of ent-Cinacalcet Hydrochloride on Serum Calcium and Phosphorus

Parameter Mean Reduction with Cinacalcet Citation
Serum Calcium 7% nih.goveuropa.eu
Serum Phosphorus 8-9% nih.goveuropa.eu

Effects on Calcium-Phosphorus Product

A critical aspect of managing mineral metabolism in patients with kidney disease is controlling the calcium-phosphorus product (Ca x P). Elevated Ca x P is associated with increased cardiovascular risk. This compound has been shown to effectively lower the Ca x P product. nih.gov

In the aforementioned 26-week trials, the serum Ca x P product declined by 15% in the cinacalcet group, while it remained unchanged in the placebo group. nih.gov A pooled analysis also confirmed a mean reduction of 15% in Ca x P across all subgroups of baseline iPTH levels. nih.gov These reductions in Ca x P were maintained for up to 12 months of treatment. europa.eu A meta-analysis also confirmed the effect of cinacalcet in reducing the calcium-phosphate product levels. researchgate.net

Studies in Specific Patient Populations

The clinical utility of this compound has been investigated in various patient populations, most notably those with chronic kidney disease on dialysis and individuals with parathyroid carcinoma.

Chronic Kidney Disease (CKD) Patients on Dialysis

Secondary hyperparathyroidism is a common and serious complication of chronic kidney disease (CKD), particularly in patients requiring dialysis. nih.gov Numerous studies have established the efficacy of this compound in this patient population. nih.govnih.gov

In three large, randomized, double-blind, multicenter trials involving 1,136 CKD patients on dialysis with uncontrolled secondary HPT, a significantly greater proportion of those receiving cinacalcet achieved a reduction in iPTH to ≤ 250 pg/mL compared to placebo. nih.gov The treatment also concurrently lowered serum calcium, phosphorus, and the Ca x P product. nih.gov The effectiveness of cinacalcet was observed regardless of the severity of the disease, duration of dialysis, or the specific dialysis modality used. nih.goveuropa.eu Furthermore, a meta-analysis of randomized controlled trials involving adults with end-stage CKD on dialysis found that cinacalcet had little to no effect on all-cause mortality but did reduce the need for parathyroidectomy. nih.gov

Table 3: Key Outcomes of ent-Cinacalcet Hydrochloride in CKD Patients on Dialysis

Outcome Result Citation
Achievement of iPTH ≤ 250 pg/mL Significantly higher in cinacalcet group vs. placebo nih.gov
Serum Calcium, Phosphorus, Ca x P Simultaneous reductions nih.gov
Parathyroidectomy Reduced need for surgery nih.gov
All-cause Mortality Little to no effect nih.gov

Patients with Parathyroid Carcinoma

Parathyroid carcinoma is a rare and aggressive malignancy often characterized by severe hypercalcemia, which is the primary cause of morbidity and mortality. nih.gov this compound has been studied as a therapeutic option for managing hypercalcemia in these patients, particularly when surgery is not feasible.

In an open-label, multicenter, dose-titration trial with 29 patients, cinacalcet effectively reduced elevated serum calcium levels. nih.gov A reduction of ≥1 mg/dL in serum calcium was observed in 15 of 21 (71%) patients in one study. nih.gov Another study reported that cinacalcet effectively reduces hypercalcemia in approximately two-thirds of patients with inoperable parathyroid carcinoma. nih.gov In a Japanese study of five patients with parathyroid carcinoma, cinacalcet treatment resulted in at least a 1 mg/dL reduction in serum calcium in three patients, with normocalcemia being achieved in these three individuals. nih.gov

Renal Transplant Recipients with Persistent Hyperparathyroidism

Cinacalcet has been investigated for its efficacy in managing persistent hyperparathyroidism (HPT) in patients who have received a kidney transplant. This condition is often characterized by high levels of parathyroid hormone (PTH), hypercalcemia, and hypophosphatemia. unimi.itnih.gov

A randomized, placebo-controlled trial was conducted to evaluate the use of cinacalcet in treating hypercalcemia in adult kidney transplant recipients with persistent HPT. unimi.itnih.gov In this study, patients were randomized to receive either cinacalcet or a placebo. The primary goal was to achieve a mean corrected total serum calcium level below 10.2 mg/dL. unimi.itnih.gov The results showed that a significantly higher percentage of patients treated with cinacalcet (78.9%) reached the primary endpoint compared to the placebo group (3.5%). unimi.itnih.gov

Furthermore, the study observed a significant increase in serum phosphorus levels in the cinacalcet group. unimi.itnih.gov However, there was no statistically significant difference in the change in bone mineral density at the femoral neck between the two groups. unimi.itnih.gov Importantly, no new safety concerns were identified during the trial. unimi.itnih.gov These findings suggest that cinacalcet effectively corrects hypercalcemia and hypophosphatemia in renal transplant recipients with persistent HPT. unimi.itnih.gov

A systematic review and meta-analysis of 26 studies, including two randomized clinical trials and 24 cohort studies involving 602 renal transplant patients with hyperparathyroidism, further supports these findings. The analysis concluded that cinacalcet effectively reduced serum levels of calcium, parathyroid hormone, and alkaline phosphatase. journalrip.com The most significant effect on calcium levels was seen in patients aged 60-64 years and with a treatment duration of 12-18 months. journalrip.com However, the meta-analysis did not find a significant impact on the estimated glomerular filtration rate (eGFR) or serum levels of creatinine, albumin, and 25-OH vitamin D. journalrip.com

Long-term studies have also been conducted to assess the efficacy and safety of cinacalcet in this patient population. One study followed eight renal transplant recipients with hypercalcemic persistent secondary hyperparathyroidism (PSHPT) for three years. nih.gov The results showed a significant decrease in both PTH and total serum calcium levels, with a median PTH reduction of 54% and normalization of calcium levels. nih.gov Serum phosphorus levels also increased significantly. nih.gov Importantly, renal function and tacrolimus (B1663567) levels remained stable throughout the observation period, and no nephrocalcinosis or nephrolithiasis was detected. nih.gov

Table 1: Key Findings from Clinical Studies of Cinacalcet in Renal Transplant Recipients

Study TypeNumber of PatientsKey FindingsReference
Randomized Controlled Trial-78.9% of cinacalcet-treated patients achieved normal serum calcium levels compared to 3.5% in the placebo group. unimi.itnih.gov
Systematic Review & Meta-analysis602Cinacalcet significantly reduced serum calcium, PTH, and alkaline phosphatase. journalrip.com
Long-term Observational Study8Significant and sustained reduction in PTH and serum calcium over 3 years with no adverse effects on renal function. nih.gov

Pediatric Patient Cohorts (Mechanistic Explorations)

The use of cinacalcet in pediatric patients has been explored, particularly in conditions causing secondary hyperparathyroidism. In the European Union, cinacalcet is indicated for the treatment of secondary HPT in children aged three years and older with end-stage renal disease (ESRD) on maintenance dialysis therapy, where standard treatments are insufficient. wikipedia.org

Mechanistically, cinacalcet acts as an allosteric modulator of the calcium-sensing receptor (CaSR), increasing its sensitivity to extracellular calcium. wikipedia.org This action leads to a reduction in PTH secretion. wikipedia.org In children with conditions like hereditary vitamin D-resistant rickets (HVDRR), where secondary hyperparathyroidism is a key feature, cinacalcet has shown promise. frontiersin.org In a case report of a toddler with HVDRR, treatment with cinacalcet effectively controlled hyperparathyroidism, leading to the normalization of serum phosphate (B84403), PTH, and alkaline phosphatase levels without causing hypocalcemia. frontiersin.org This suggests that by targeting the CaSR, cinacalcet can help restore calcium and phosphate homeostasis in pediatric patients with certain forms of secondary hyperparathyroidism. frontiersin.org The FDA has not established the safety and efficacy of cinacalcet in pediatric patients, and life-threatening events related to hypocalcemia have been reported in this population. nih.gov

Long-term Clinical Efficacy and Safety Research Outcomes

Long-term studies have demonstrated the sustained efficacy and safety of cinacalcet in managing hyperparathyroidism. In a 52-week, randomized, double-blind, placebo-controlled study involving patients with primary hyperparathyroidism, cinacalcet effectively reduced and maintained normal serum calcium levels throughout the study period. oup.com Correspondingly, modest but significant reductions in fasting plasma PTH levels were observed. oup.com The most common adverse events reported were nausea and headache. oup.com

Another retrospective analysis of patients with primary hyperparathyroidism treated with cinacalcet for a mean of 7.3 years found that it was effective in lowering serum calcium levels long-term. endocrine-abstracts.org At the final follow-up, serum calcium had significantly decreased, and phosphorus had significantly increased, while PTH levels showed a non-significant decrease. endocrine-abstracts.org

In hemodialysis patients with secondary hyperparathyroidism, long-term treatment with cinacalcet has been shown to improve bone metabolism. researchgate.net A 52-week study in Japanese hemodialysis patients found that cinacalcet treatment led to a rapid and sustained decrease in serum calcium, phosphorus, and the calcium-phosphorus product. researchgate.net The changes in bone markers resembled those seen after surgical parathyroidectomy, indicating a rapid recovery in the bone's response to calcium. researchgate.net

A network meta-analysis of randomized controlled trials indicated that while the combination of cinacalcet and active vitamin D did not significantly improve long-term survival compared to active vitamin D alone, it did significantly improve the rate of achieving target blood calcium levels. amegroups.org

Investigations into Off-Label Applications and Novel Therapeutic Targets

Calciphylaxis Studies

Calciphylaxis, or calcific uremic arteriolopathy, is a rare and severe condition characterized by vascular calcification and skin necrosis, primarily affecting patients with end-stage renal disease. entokey.comresearchgate.net Cinacalcet is used off-label for the treatment of calciphylaxis. nih.govstatpearls.com

The rationale for its use stems from its ability to lower PTH, calcium, and phosphorus levels, which are often elevated in these patients and are thought to contribute to the pathogenesis of the disease. nih.govdrugbank.com Case reports have described the successful use of cinacalcet as part of a multimodal treatment approach for calciphylaxis. researchgate.net In one case, a patient with calciphylaxis lesions showed complete healing after six months of treatment that included cinacalcet, surgical debridement, and percutaneous transluminal angioplasty. researchgate.net A post-hoc analysis of the EVOLVE trial suggested that cinacalcet might reduce the incidence of calciphylaxis in dialysis patients. researchgate.net

Vascular Calcification in Clinical Settings

Vascular calcification is a significant contributor to cardiovascular morbidity and mortality in patients with chronic kidney disease (CKD). nih.gov Cinacalcet's potential to mitigate vascular calcification has been a subject of clinical investigation. mdpi.com By reducing serum PTH, calcium, and phosphorus levels, cinacalcet is thought to indirectly reduce the pro-calcifying environment. drugbank.commdpi.com

Table 2: Impact of Cinacalcet on Vascular Calcification Markers

Study FocusPatient PopulationKey FindingReference
Coronary Artery CalcificationHemodialysis PatientsPotential attenuation of calcification progression. nih.gov
Abdominal Aortic CalcificationHemodialysis PatientsSignificant suppression of calcification progression between 24 and 36 months. researchgate.net
Arterial StiffnessPatients with SHPTSignificant reduction in aortic pulse wave velocity after 12 months. mdpi.com

Exploration of Adverse Effects Mechanisms

The most frequently reported adverse reactions to cinacalcet are nausea and vomiting. nih.govwebmd.com These gastrointestinal side effects are a primary reason for poor therapeutic adherence. mdpi.com

A significant adverse effect of cinacalcet is hypocalcemia, which can be life-threatening. nih.govfda.gov This occurs because cinacalcet increases the sensitivity of the calcium-sensing receptor, leading to a decrease in PTH secretion and a subsequent drop in serum calcium levels. drugbank.comfda.gov Manifestations of hypocalcemia can include paresthesias, myalgias, muscle cramping, tetany, and convulsions. fda.gov Seizures have been observed more frequently in patients treated with cinacalcet compared to placebo in clinical trials. fda.gov

Cinacalcet is metabolized by multiple cytochrome P450 enzymes, primarily CYP3A4, CYP2D6, and CYP1A2, and it is also a strong inhibitor of CYP2D6. wikipedia.orgmedscape.com This can lead to drug interactions. For instance, co-administration with strong CYP3A4 inhibitors can increase cinacalcet levels, while co-administration with drugs metabolized by CYP2D6 can lead to increased levels of those drugs. medscape.com

Withdrawal of cinacalcet has been shown to lead to increases in PTH, serum calcium, and calciprotein particles (CPP), which are involved in the pathogenesis of CKD-mineral and bone disorder. d-nb.info

Mechanisms of Hypocalcemia

Hypocalcemia, a reduction in serum calcium levels, is a primary pharmacological consequence of treatment with the active form of cinacalcet. medsafe.govt.nznih.gov The underlying mechanism is directly tied to the activation of the calcium-sensing receptor (CaSR). nih.govdrugbank.com

The principal mechanism involves the (R)-enantiomer of cinacalcet acting as a positive allosteric modulator, or calcimimetic, of the CaSR on the surface of the parathyroid gland's chief cells. medsafe.govt.nznih.govelsevier.es By increasing the receptor's sensitivity to extracellular calcium, the (R)-enantiomer suppresses the synthesis and secretion of parathyroid hormone (PTH). medsafe.govt.nzdrugbank.com This reduction in circulating PTH leads to decreased bone resorption and a subsequent fall in serum calcium levels. nih.gov

Given that this compound (the S-enantiomer) is at least 75-fold less active in these assay systems, its ability to activate the CaSR and induce these downstream effects is negligible compared to the (R)-enantiomer. nih.gov Therefore, the clinically observed hypocalcemia during cinacalcet therapy is not significantly driven by ent-Cinacalcet.

Table 1: Comparative Potency of Cinacalcet Enantiomers
EnantiomerChemical NameRelative PotencyPrimary Role
(R)-CinacalcetN-[1-(R)-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-aminopropaneHigh (Pharmacologically Active)Drives therapeutic and adverse effects by activating the CaSR. fda.govmedsafe.govt.nz
(S)-Cinacalcet (ent-Cinacalcet)N-[1-(S)-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-aminopropaneVery Low (75-1000x less active) nih.govingentaconnect.comresearchgate.netConsidered a chiral impurity with minimal pharmacological activity. researchgate.net

Gastrointestinal Side Effect Mechanisms

Gastrointestinal adverse events, most notably nausea and vomiting, are the most frequently reported side effects associated with cinacalcet therapy. medsafe.govt.nznih.govresearchgate.net These effects are generally mild to moderate in severity and often transient. researchgate.net

The mechanism underlying these gastrointestinal disturbances is believed to be linked to the activation of the CaSR, which is expressed in various tissues throughout the gastrointestinal tract, including the stomach and intestines. elsevier.esjci.org Activation of these receptors can influence local physiological processes. Some research in animal models indicates that CaSR activation in the colon can induce a pro-inflammatory state and affect pathways like the prostaglandin (B15479496) E2 pathway, which could contribute to gastrointestinal discomfort. Upper gastrointestinal bleeding has also been reported as a potential risk, although the exact cause is unknown. nih.govnps.org.au

As the pharmacodynamic activity of cinacalcet is driven by the potent (R)-enantiomer, these CaSR-mediated gastrointestinal side effects are also primarily attributed to it. medsafe.govt.nz Due to the significantly lower potency of this compound, it is not considered a primary contributor to the nausea, vomiting, or other gastrointestinal side effects observed during treatment. nih.gov

Cardiovascular Implications (e.g., QT prolongation, hypotension)

Cardiovascular effects are a critical consideration in cinacalcet therapy, with particular attention paid to QT interval prolongation and hypotension. hres.ca

The primary mechanism for QT prolongation is secondary to the hypocalcemia induced by the active (R)-enantiomer of cinacalcet. medsafe.govt.nzhres.caeuropa.eu Significant decreases in serum calcium are known to prolong the cardiac action potential, which is reflected on an electrocardiogram (ECG) as a lengthened QT interval. This prolongation increases the risk of ventricular arrhythmias, including Torsades de Pointes. medsafe.govt.nzeuropa.eu Cases of QT prolongation and ventricular arrhythmia have been reported in patients being treated with cinacalcet. europa.eu One case report has suggested that cinacalcet may also contribute to QT prolongation through calcium-independent mechanisms, possibly by interfering with cardiac potassium channels, though this is not fully established. nzmj.org.nz

Hypotension has also been observed in clinical trials of cinacalcet. hres.ca While the mechanism is not fully elucidated, it may be related to the complex systemic effects of modulating calcium and PTH levels, which can influence vascular tone and cardiac function. dovepress.com

Because this compound has minimal impact on PTH secretion and serum calcium levels due to its low potency, its direct contribution to hypocalcemia-induced QT prolongation and other cardiovascular implications is expected to be insignificant. nih.gov The cardiovascular risks are a consequence of the potent pharmacological activity of the (R)-enantiomer.

Table 2: Summary of Mechanistic Pathways
Clinical ImplicationPrimary MechanismRole of (R)-CinacalcetRole of this compound
Hypocalcemia Activation of parathyroid CaSR, leading to decreased PTH secretion. medsafe.govt.nznih.govPotent agonist, primary driver of effect. medsafe.govt.nzMinimal to negligible contribution due to very low potency. nih.gov
Gastrointestinal Side Effects Activation of CaSR in the gastrointestinal tract. jci.orgPrimary driver of nausea and vomiting. medsafe.govt.nzNot considered a significant contributor.
QT Prolongation Secondary to hypocalcemia caused by potent CaSR activation. hres.caeuropa.euPrimary driver by inducing significant hypocalcemia. medsafe.govt.nzInsignificant role as it does not potently lower serum calcium.

Vitamin D Receptor (VDR) Gene Polymorphisms and Mineral Metabolism

No studies were found that examine the relationship between Vitamin D Receptor (VDR) gene polymorphisms and the effects of This compound on mineral metabolism. While VDR polymorphisms such as BsmI, TaqI, ApaI, and FokI are known to be associated with bone and mineral disorders, their interaction with the inactive (S)-enantiomer of Cinacalcet has not been investigated. archivesofmedicalscience.comnih.govclinexprheumatol.orgnih.gov

Role of CYP Enzyme Polymorphisms in Cinacalcet Metabolism

While the metabolism of Cinacalcet is well-documented to involve multiple cytochrome P450 enzymes, primarily CYP3A4, CYP2D6, and CYP1A2, there is no specific information detailing the metabolism of This compound or the role of CYP enzyme polymorphisms in its potential breakdown. drugbank.comnih.govamegroups.cnresearchgate.netresearchgate.net Cinacalcet itself is a known inhibitor of CYP2D6. nih.govalliedacademies.org Studies have investigated how polymorphisms in CYP enzymes, such as CYP3A4 rs4646437, affect the pharmacokinetics of Cinacalcet, but similar data for ent-Cinacalcet is absent. amegroups.cnresearchgate.net

The table below summarizes CYP enzymes involved in the metabolism of the active enantiomer, Cinacalcet.

Enzyme FamilySpecific EnzymeRole in Cinacalcet MetabolismReference
Cytochrome P450 CYP3A4Primary metabolizing enzyme drugbank.comnih.govamegroups.cn
CYP2D6Metabolizing enzyme; inhibited by Cinacalcet drugbank.comnih.govresearchgate.net
CYP1A2Metabolizing enzyme drugbank.comnih.gov

Biased Allosteric Modulation in Genetic and Autoimmune Conditions

The concept of biased allosteric modulation, where a ligand preferentially activates certain downstream signaling pathways of a receptor, has been studied in relation to Cinacalcet and the CaSR. researchgate.net Specifically, Cinacalcet has been shown to act as a biased allosteric modulator and can correct the effects of certain autoantibodies in acquired hypocalciuric hypercalcemia (AHH), an autoimmune condition affecting the CaSR. nih.govnih.govjci.org However, there is no available research on whether This compound can act as a biased allosteric modulator or its potential role in genetic and autoimmune conditions.

Pharmacogenomic and Genetic Variability Studies

Acquired Hypocalciuric Hypercalcemia (AHH) Autoantibody Interactions

Acquired hypocalciuric hypercalcemia (AHH) is a rare autoimmune condition characterized by the presence of autoantibodies targeting the calcium-sensing receptor (CaSR). jci.orgjci.org Unlike familial hypocalciuric hypercalcemia, which arises from mutations in the CaSR gene, AHH is an acquired disorder. pnas.orgnih.gov The autoantibodies in AHH can function as allosteric modulators of the CaSR, leading to dysregulated calcium homeostasis. pnas.orgnih.gov

Research has identified that these autoantibodies can act as biased allosteric modulators, meaning they can have different effects on the various downstream signaling pathways activated by the CaSR. jci.orgjci.org The CaSR is a G protein-coupled receptor (GPCR) that can activate multiple G proteins, including Gq and Gi. pnas.orgnih.gov Studies on autoantibodies from AHH patients have revealed a paradoxical mechanism of action. These autoantibodies have been shown to potentiate the Ca²⁺/Gq-dependent signaling pathway, which leads to the accumulation of inositol (B14025) phosphates. pnas.orgnih.gov Simultaneously, they inhibit the Ca²⁺/Gi-dependent pathway, which is responsible for the phosphorylation of ERK1/2. pnas.orgnih.gov This suggests that the autoantibody stabilizes the CaSR in a specific active conformation that favors coupling to Gq while preventing its coupling to Gi. pnas.org

The clinical manifestation of this biased agonism can be severe hypercalcemia. nih.gov The autoantibodies essentially render the CaSR less sensitive to activation by extracellular calcium, leading to inappropriately high levels of parathyroid hormone (PTH) secretion and increased renal calcium reabsorption, resulting in hypercalcemia and hypocalciuria. nih.govnih.gov

Calcimimetics, such as cinacalcet (B1662232), which are positive allosteric modulators of the CaSR, have been shown to overcome the inhibitory effects of these autoantibodies. pnas.orgnih.gov By binding to the transmembrane domain of the CaSR, cinacalcet can augment the receptor's response to extracellular calcium, effectively correcting the hypercalcemia caused by the autoantibodies. pnas.orgnih.gov This highlights the therapeutic potential of targeting the CaSR with allosteric modulators in autoimmune conditions like AHH.

Detailed studies have characterized patients with AHH due to these biased allosteric CaSR autoantibodies. The findings from a case series are summarized below.

CharacteristicObservation
Age at Diagnosis Elderly, typically between 74-87 years. jci.orgjci.org
Sex Predominantly male. jci.orgjci.org
Coexisting Autoimmune Diseases Typically absent. jci.orgjci.org
Calcium Levels Spontaneously fluctuating from near-normal to severely high ranges. jci.orgjci.org
Autoantibody Function Act as biased allosteric modulators of the CaSR. jci.orgjci.orgnih.gov
Autoantibody Nature Likely conformational, recognizing a unique active state of the CaSR. jci.orgjci.org
Signaling Pathway Effect Activates Gq/11 pathway but not the Gi/o pathway. jci.orgjci.org
Treatment Response Acute exacerbations can be successfully managed with calcimimetics and/or prednisolone. jci.orgjci.org

Advanced Analytical and Bioanalytical Methodologies for Ent Cinacalcet Hydrochloride Research

Chromatographic Techniques

Chromatographic methods are central to the separation and quantification of ent-Cinacalcet Hydrochloride from its related substances and in biological matrices.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound. The development of chiral HPLC methods is particularly significant due to the stereoisomeric nature of cinacalcet (B1662232), with the (R)-enantiomer being the pharmacologically active form. pharmainfo.inpharmainfo.in

Researchers have focused on developing rapid and efficient isocratic chiral LC methods for the separation of (S)-cinacalcet from (R)-cinacalcet. researchgate.net A notable method achieved a resolution greater than 3 using a Chiralpak-IA column with a mobile phase of n-hexane, ethanol, and trifluoroacetic acid. researchgate.net Another study reported excellent enantioseparation with a resolution of more than 6 on a Chiralpak AY column. nih.govoup.com The validation of these HPLC methods is performed according to the International Conference on Harmonization (ICH) guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and selectivity. researchgate.netnih.govoup.com For instance, one validated method demonstrated linearity for (S)-cinacalcet with detection and quantitation limits of 0.04 and 0.16 μg/mL, respectively. researchgate.net

ParameterChiralpak-IA Method DetailsChiralpak AY Method Details
ColumnChiralpak-IA (250×4.6mm, 5μm)Chiralpak AY (amylose 5-chloro-2-methylphenylcarbamate)
Mobile Phasen-hexane, ethanol, trifluoroacetic acid (95:5:0.1, v/v)10 mM triethylamine (B128534) (pH 8.0)–acetonitrile (B52724) (40 + 60, v/v)
Flow Rate1.0 mL/minNot specified
DetectionUV at 223 nmNot specified
Resolution (Rs)> 3> 6
LOD0.04 μg/mLNot specified
LOQ0.16 μg/mLNot specified

Hyphenated Chromatographic Systems (e.g., LC-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity for the determination of cinacalcet in various matrices, particularly in human plasma. pillbuys.comexlibrisgroup.comnih.gov These methods typically involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, followed by chromatographic separation and mass spectrometric detection. pillbuys.comexlibrisgroup.com

One LC-MS/MS method for cinacalcet in human plasma utilized liquid-liquid extraction with cinacalcet-d4 as the internal standard and achieved a linear range of 0.05–20.0 ng/mL. exlibrisgroup.com Another developed method had a lower limit of quantification (LLOQ) of 0.1 ng/mL using a plasma volume of just 50 μL. pillbuys.com A more recent method employed a simple one-step protein precipitation for sample extraction and demonstrated a linear range of 0.1-50 ng/mL. nih.gov These methods are validated for accuracy, precision, and recovery to ensure their reliability for pharmacokinetic studies. exlibrisgroup.comnih.gov

ParameterMethod 1 DetailsMethod 2 DetailsMethod 3 Details
Sample PreparationLiquid-liquid extractionLiquid-liquid extractionOne-step protein precipitation
Internal StandardCinacalcet-d4FluoxetineCinacalcet-D3
Linear Range0.05–20.0 ng/mLNot specified0.1-50 ng/mL
LLOQ0.05 ng/mL0.1 ng/mL0.1 ng/mL
Plasma VolumeNot specified50 μLNot specified
Accuracy96.0% to 106.0%Not specifiedWithin 85-115%
Precision (RSD)< 5.8%Not specified< 15%

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) provides a simpler and more cost-effective alternative for the quantification of cinacalcet. A validated HPTLC method for the analysis of cinacalcet hydrochloride has been developed using aluminum-backed silica (B1680970) gel 60 F254 plates as the stationary phase and a mobile phase of chloroform:acetonitrile (6:4, v/v). scirp.org

Densitometric analysis is performed at 282 nm, and the method has shown good linearity in the concentration range of 40-160 ng/band with a correlation coefficient (r²) of 0.9994. scirp.org The method was validated according to ICH guidelines and demonstrated a limit of detection of 0.48 ng/band and a limit of quantification of 1.59 ng/band. scirp.org Additionally, direct enantioresolution of (R,S)-Cinacalcet has been achieved using thin silica gel layers impregnated with optically pure L-histidine and L-arginine, with a detection limit in the range of 0.26–0.28 µg for each enantiomer. wiley.com

ParameterQuantitative HPTLC Method DetailsEnantioresolution HPTLC Method Details
Stationary PhaseAluminum-backed silica gel 60 F254 platesThin silica gel layers impregnated with L-histidine and L-arginine
Mobile PhaseChloroform:acetonitrile (6:4, v/v)Not specified
Detection Wavelength282 nm (densitometry)Iodine vapors
Linear Range40 - 160 ng/bandNot applicable
Correlation Coefficient (r²)0.9994Not applicable
LOD0.48 ng/band0.26–0.28 µg/enantiomer
LOQ1.59 ng/bandNot specified

Spectroscopic Approaches

Spectroscopic methods offer rapid and straightforward options for the quantification of this compound in bulk and pharmaceutical dosage forms.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the determination of cinacalcet hydrochloride. The methods are typically based on measuring the absorbance of the drug in a suitable solvent at its wavelength of maximum absorption (λmax). scispace.comresearchgate.netijaresm.com Different studies have reported slightly different λmax values, which can be attributed to the use of different solvents. For instance, in methanol (B129727), the λmax has been observed at 281 nm, while in a methanol:water (1:1) mixture, it was found at 271 nm. scispace.comresearchgate.netijaresm.com

These methods are validated for linearity, accuracy, and precision. researchgate.netijaresm.com A developed UV spectroscopic method showed linearity over a concentration range of 15-35 µg/mL with a correlation coefficient of 0.9992. researchgate.net Another study demonstrated linearity in the range of 1-10 µg/mL with a correlation coefficient of 0.9994. scispace.com Derivatization reactions can also be employed to shift the absorption to the visible region, as seen with the use of 1,2-naphthoquinone-4-sulphonate (NQS) reagent, which forms a colored product with cinacalcet. nih.govnih.gov

ParameterMethod 1 (Methanol) DetailsMethod 2 (Methanol:Water) DetailsMethod 3 (NQS Derivatization) Details
Solvent/ReagentMethanolMethanol:Water (1:1)1,2-naphthoquinone-4-sulphonate (NQS)
λmax281 nm271 nm490 nm
Linear Range15-35 µg/mL1-10 µg/mL3 - 100 μg/ml
Correlation Coefficient (r/r²)0.9992 (r²)0.9994 (r)0.9993 (r)
LODNot specifiedNot specified1.9 μg/ml
LOQNot specifiedNot specified5.7 μg/ml

Spectrofluorometry

Spectrofluorometry provides a highly sensitive approach for the determination of cinacalcet hydrochloride. One method is based on the native fluorescence of the drug, which shows high intensity at an emission wavelength of 320 nm after excitation at 280 nm. nih.gov This method demonstrated a wide linear range of 5.0-400.0 ng/mL with an excellent correlation coefficient (R² = 0.9999). nih.gov The limits of detection and quantification were found to be 1.19 and 3.62 ng/mL, respectively. nih.gov

Another highly sensitive spectrofluorometric method involves derivatization with 7-chloro-4-nitrobenzoxadiazole (NBD-Cl). ingentaconnect.com This reaction forms a highly fluorescent product that is measured at an emission wavelength of 552 nm after excitation at 469 nm. This method offers a linear range of 5–200 pg/mL with a correlation coefficient of 0.9999. ingentaconnect.com The LOD and LOQ for this derivatization method were 2.2 and 6.6 pg/mL, respectively. ingentaconnect.com The high sensitivity of these methods allows for their successful application in the analysis of cinacalcet in biological fluids like human plasma. nih.govingentaconnect.com

ParameterNative Fluorescence Method DetailsNBD-Cl Derivatization Method Details
PrincipleNative fluorescence of cinacalcetDerivatization with 7-chloro-4-nitrobenzoxadiazole (NBD-Cl)
Excitation Wavelength (λex)280 nm469 nm
Emission Wavelength (λem)320 nm552 nm
Linear Range5.0-400.0 ng/mL5–200 pg/mL
Correlation Coefficient (R²)0.99990.9999 (r)
LOD1.19 ng/mL2.2 pg/mL
LOQ3.62 ng/mL6.6 pg/mL

NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the characterization and quantification of pharmaceutical compounds. In the context of cinacalcet, NMR studies have been employed to analyze the active pharmaceutical ingredient (API). For instance, the performance of a 400-MHz High-Temperature Superconducting (HTS) power-driven magnet NMR technology was compared to standard NMR instruments using cinacalcet as a typical API. pharmainfo.in Such studies are crucial for confirming the molecular structure and purity of the compound. While specific data for this compound is not detailed in the provided search results, the methodologies applied to cinacalcet are directly transferable to its enantiomer.

A review of analytical methods for cinacalcet hydrochloride highlights the use of NMR in academic and pharmaceutical industry settings for both quantification and characterization. pharmainfo.in

Electrophoretic Methods

Electrophoretic methods, particularly capillary electrophoresis, offer high efficiency and resolution for the analysis of chiral compounds and their impurities.

Capillary Electrophoresis for Enantiomeric Purity and Impurity Determination

The enantiomeric purity of cinacalcet is critical as the R-enantiomer is significantly more active than its S-enantiomer (ent-cinacalcet). pharmainfo.in Capillary Zone Electrophoresis (CZE) has been developed for the chiral separation of R- and S-cinacalcet. pharmainfo.inresearchgate.net

One CZE method utilized 2-hydroxypropyl-γ-cyclodextrin as a chiral selector in a phosphate (B84403) buffer at pH 2.5, achieving separation within 12 minutes. researchgate.net This method was capable of determining 0.1% of the S-cinacalcet impurity in tablets. researchgate.net The inter-day relative standard deviation (RSD) values for peak area and migration time were found to be less than 3.71% and 1.3%, respectively, demonstrating good precision. researchgate.net

Another study employed a Quality by Design (QbD) approach to develop a CZE method for the simultaneous determination of enantiomeric purity and related impurities. mdpi.comsemanticscholar.org This optimized method used a 150 mM phosphate background electrolyte (BGE) at pH 2.7 with 3.1 mM HP-γ-CD and 2% methanol, achieving complete separation in about 10 minutes. mdpi.com

A stability-indicating capillary electrophoresis method with photodiode array (PDA) detection has also been developed for determining cinacalcet hydrochloride. researchgate.net This method utilized a deactivated fused silica capillary and a background electrolyte of phosphate buffer (50 mM, pH 6.4) and methanol (95:5, v/v), with a separation voltage of 30 kV. researchgate.net The method demonstrated good linearity over a range of 0.5–30 µg/mL with limits of detection (LOD) and quantitation (LOQ) of 0.1 and 0.5 µg/mL, respectively. researchgate.net

Table 1: Capillary Electrophoresis Methods for Cinacalcet Analysis

Method Type Key Parameters Application Findings Reference
CZE Chiral Selector: 2-hydroxypropyl-γ-cyclodextrin; BGE: Phosphate buffer (pH 2.5) Enantiomeric purity of R-cinacalcet in tablets Separation within 12 min; detects 0.1% S-cinacalcet. researchgate.net
CZE (QbD) BGE: 150 mM phosphate (pH 2.7); Chiral Selector: 3.1 mM HP-γ-CD; 2% Methanol Simultaneous determination of enantiomeric purity and impurities Complete separation in ~10 min. mdpi.comsemanticscholar.org
CE-PDA BGE: 50 mM phosphate buffer (pH 6.4):methanol (95:5, v/v); Voltage: 30 kV Determination of cinacalcet hydrochloride in bulk and formulations Linear range: 0.5–30 µg/mL; LOD: 0.1 µg/mL; LOQ: 0.5 µg/mL. researchgate.net

Novel Electrochemical Sensor Development for Cinacalcet Hydrochloride

Recent research has focused on developing sensitive and selective electrochemical sensors for the determination of cinacalcet hydrochloride. These modern analytical tools offer advantages such as rapid analysis, low cost, and high sensitivity.

Molecularly Imprinted Polymer (MIP) Technology Applications

Molecularly Imprinted Polymer (MIP) technology has been successfully applied to create highly selective recognition sites for a target molecule within a polymer matrix. mdpi.com A novel electrochemical sensor based on MIP technology has been developed for the sensitive determination of cinacalcet hydrochloride (CIN). nih.gov

This sensor was fabricated by electropolymerizing the functional monomer o-phenylenediamine (B120857) on a glassy carbon electrode (GCE) in the presence of cinacalcet as the template molecule. nih.gov The resulting MIP-based sensor (CIN@MIP/GCE) demonstrated high selectivity for cinacalcet, even in the presence of its impurities. nih.gov

The analytical performance of the sensor was evaluated using differential pulse voltammetry (DPV). nih.gov The sensor exhibited a wide linear range from 1.0 × 10⁻¹² to 1.0 × 10⁻¹¹ M and a very low limit of detection (LOD) of 0.17 × 10⁻¹² M. nih.gov The reliability of the sensor was confirmed by its successful application in determining cinacalcet in tablet dosage forms and human serum, with recovery rates of 100.19% and 101.82%, respectively. nih.gov

Atomic force microscopy (AFM) revealed that the MIP sensor had a rougher surface with specific voids for cinacalcet, indicated by a root-mean-square (RMS) value of 27.95 nm, compared to the non-imprinted polymer (NIP) sensor's smoother surface with an RMS of 21.30 nm. nih.gov

Table 2: Performance of MIP-based Electrochemical Sensor for Cinacalcet

Parameter Value Reference
Technique Differential Pulse Voltammetry (DPV) nih.gov
Electrode Molecularly Imprinted Polymer on Glassy Carbon Electrode (CIN@MIP/GCE) nih.gov
Linear Range 1.0 × 10⁻¹² – 1.0 × 10⁻¹¹ M nih.gov
Limit of Detection (LOD) 0.17 × 10⁻¹² M nih.gov
Recovery (Tablets) 100.19% nih.gov
Recovery (Serum) 101.82% nih.gov
MIP Surface Roughness (RMS) 27.95 nm nih.gov
NIP Surface Roughness (RMS) 21.30 nm nih.gov

Medicinal Chemistry and Synthetic Pathway Research

Asymmetric Synthesis of ent-Cinacalcet Hydrochloride

The synthesis of the specific enantiomer, ent-Cinacalcet, which is the (S)-enantiomer, requires precise control of stereochemistry. Asymmetric synthesis strategies are employed to achieve high enantiomeric purity, a critical factor for therapeutic agents. Research in this area has focused on developing efficient and stereoselective routes.

Stereoselective Reaction Pathways

A key challenge in synthesizing ent-Cinacalcet is the creation of the chiral amine center with the desired (S)-configuration. One prominent strategy involves the asymmetric synthesis of the (R)-Cinacalcet, which can be adapted to produce the (S)-enantiomer, or ent-Cinacalcet, by using the opposite enantiomer of the chiral auxiliary.

A notable pathway begins with 1-acetylnaphthalene, which serves as a precursor to establish the chiral amine center. beilstein-journals.orgbeilstein-journals.org This is followed by a series of reactions, including condensation and reduction, to introduce the necessary functional groups and build the final molecule. beilstein-journals.orgbeilstein-journals.org The stereoselectivity of these reactions is paramount to ensure the final product has the correct three-dimensional arrangement.

Another approach focuses on the reductive amination of 3-[3-(trifluoromethyl)phenyl]propanal with (R)-(+)-1-(1-naphthyl)ethylamine. mdpi.comtandfonline.com The formation of an intermediate imine, followed by its reduction, is a common strategy. tandfonline.com The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome.

Application of Chiral Auxiliaries (e.g., (R)-tert-butanesulfinamide)

Chiral auxiliaries are instrumental in guiding the stereochemical course of a reaction. In the synthesis of Cinacalcet (B1662232) and its enantiomer, (R)-tert-butanesulfinamide has proven to be a highly effective chiral auxiliary. beilstein-journals.orgbeilstein-journals.orgnih.gov

The synthesis of (R)-Cinacalcet has been achieved through the condensation of (R)-tert-butanesulfinamide with 1-acetylnaphthalene. beilstein-journals.orgbeilstein-journals.org This reaction, followed by a diastereoselective reduction, produces a key sulfinamide intermediate. Subsequent N-alkylation with a suitable side chain and removal of the sulfinyl group yields the desired enantiomerically enriched amine. beilstein-journals.orgbeilstein-journals.org To synthesize ent-Cinacalcet, one would theoretically use (S)-tert-butanesulfinamide to guide the formation of the opposite stereocenter.

The process involves the condensation of the chiral auxiliary with a ketone (1-acetylnaphthalene) to form a sulfinylimine. This is then reduced in a diastereoselective manner. The resulting sulfinamide can be isolated with high diastereomeric excess, often through crystallization. beilstein-journals.org The chiral auxiliary is then cleaved under acidic conditions to afford the free chiral amine, which is the core of the ent-Cinacalcet molecule. beilstein-journals.orgresearchgate.net

A summary of the conditions for the regioselective N-alkylation of the naphthylethylsulfinamide intermediate is presented in the table below. researchgate.net

EntryAlkylating AgentBase (equiv.)Solvent SystemTime (h)Temperature (°C)Yield (%)
11-(3-bromopropyl)-3-(trifluoromethyl)benzeneLiHMDS (2.0)DMF6-20 to rt40
21-(3-bromopropyl)-3-(trifluoromethyl)benzeneLiHMDS (2.5)DMF:THF6-20 to rt44
31-(3-bromopropyl)-3-(trifluoromethyl)benzeneLiHMDS (3.0)DMF:THF6-20 to rt58
41-(3-bromopropyl)-3-(trifluoromethyl)benzeneLiHMDS (5.0)DMF:THF6-20 to rt69
51-(3-iodopropyl)-3-(trifluoromethyl)benzeneLiHMDS (2.0)DMF6-20 to rt44
61-(3-iodopropyl)-3-(trifluoromethyl)benzeneLiHMDS (3.0)DMF:THF6rt55
71-(3-iodopropyl)-3-(trifluoromethyl)benzeneLiHMDS (7.0)DMF:THF6rt72

Process Chemistry for Industrial Scale Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates the development of robust, efficient, and economically viable processes. Research in this area focuses on optimizing reaction conditions, minimizing waste, and ensuring the final product meets stringent purity standards.

Condensation and Reduction Strategies

Several strategies for the large-scale synthesis of Cinacalcet, which can be adapted for its enantiomer, rely on condensation and reduction reactions. One common industrial approach involves the condensation of (R)-(+)-1-(1-naphthyl)ethylamine with 3-[3-(trifluoromethyl)phenyl]propionic acid to form an amide intermediate. google.com This amide is then reduced to the corresponding amine, Cinacalcet. google.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) in the presence of a Lewis acid like boron trifluoride etherate being a notable example. google.com

Another prominent strategy is reductive amination. This involves the reaction of (R)-1-(1-naphthyl)ethylamine with 3-[3-(trifluoromethyl)phenyl]propionaldehyde to form a Schiff base (imine), which is then reduced in the same pot ("one-pot synthesis") to yield the final amine. thieme-connect.de This approach is often favored for its efficiency as it telescopes multiple steps. thieme-connect.de

The Forster-Decker synthesis offers another pathway, involving the condensation of (1R)-(+)-1-naphthylethylamine with an aldehyde like benzaldehyde (B42025) to form a Schiff's base. acs.org This is followed by reaction with an alkylating agent and subsequent hydrolysis to yield Cinacalcet. acs.org

Optimization of Reaction Conditions and Solvent Systems

For industrial applications, the optimization of reaction parameters is crucial for maximizing yield and purity while minimizing costs and environmental impact. Solvents play a critical role, and a range of options have been explored. For instance, in the N-alkylation step, a mixture of dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) has been found to be effective, whereas reactions in THF or dimethyl sulfoxide (B87167) (DMSO) alone were less successful. beilstein-journals.org

In the reductive amination approach, tetrahydrofuran (THF) has been used as the solvent for both the Schiff base formation and the subsequent reduction. thieme-connect.de The choice of base is also critical, with potassium carbonate being used in some processes. google.com Reaction temperatures and times are carefully controlled to ensure complete reaction and minimize the formation of impurities. google.comgoogle.com For example, a reaction temperature of 79-82 °C for 20-22 hours has been reported for the condensation step in acetonitrile (B52724). google.com

The use of aqueous micelles, such as those formed by TPGS-750-M, represents an innovative and more sustainable approach to solvent systems, promoting reactions like reductive amination in water. acs.org

High-Purity Product Preparation Methods

Achieving high purity is a non-negotiable aspect of pharmaceutical manufacturing. The final step in the synthesis of this compound typically involves the formation of the hydrochloride salt and subsequent purification.

After the synthesis of the free base, it is dissolved in a suitable solvent, and hydrochloric acid is added to precipitate the hydrochloride salt. beilstein-journals.org The crude product is then purified by recrystallization. tandfonline.comgoogle.com A common solvent for recrystallization is ethyl acetate (B1210297). google.com The process may involve multiple recrystallization steps to achieve the desired purity of over 99.5%. google.comepo.org Other solvent systems for recrystallization include isopropanol (B130326) and mixtures of acetonitrile and water. epo.orggoogle.com The particle size of the final crystalline product can also be controlled through methods like micronization. epo.org

The table below summarizes various conditions for the preparation of high-purity Cinacalcet Hydrochloride.

StepReagents/SolventsConditionsOutcomeReference
Salt FormationCinacalcet base, MTBE, conc. HClDropwise addition of HCl at room temperaturePrecipitation of Cinacalcet HCl beilstein-journals.org
PurificationCrude Cinacalcet HCl, Ethyl AcetateRecrystallization (1-2 times)High-purity Cinacalcet HCl google.com
PurificationCrude Cinacalcet HCl, IsopropanolRedissolved under reflux and cooledCrystals with purity > 99.5% epo.org
PurificationCrude Cinacalcet HCl, Acetonitrile/WaterRecrystallizationCrystalline solid with 99.89% HPLC purity thieme-connect.de

Structure-Activity Relationship (SAR) Studies of Calcimimetics (General)

The development of calcimimetics, which are allosteric modulators of the Calcium-Sensing Receptor (CaSR), has provided crucial insights into the structure-activity relationships (SAR) governing their function. nih.gov These compounds typically feature a core structure comprising a phenylethylamine backbone. The SAR studies have systematically explored how modifications to different parts of this scaffold influence the potency and efficacy of these molecules.

The key structural components of a typical calcimimetic like cinacalcet include:

An electron-rich aromatic group, often a naphthyl ring.

A chiral ethylamine (B1201723) moiety.

A linker, which is an alkyl chain of variable length.

A second aromatic group, typically a substituted phenyl ring.

Alterations to these components have been shown to have a significant impact on the compound's activity. For instance, the nature and position of substituents on the phenyl ring are critical. Electron-withdrawing groups, such as a trifluoromethyl group at the meta-position, have been found to enhance potency. The stereochemistry of the ethylamine group is also paramount; the (R)-enantiomer of cinacalcet is substantially more active than the (S)-enantiomer, highlighting the stereospecificity of the binding pocket on the CaSR. mdpi.com

The length and composition of the alkyl linker also play a role in optimizing the compound's interaction with the receptor. These SAR studies have been instrumental in the design of potent and selective calcimimetics.

Table 1: Structure-Activity Relationship of Phenylalkylamine Calcimimetics

Structural Modification Effect on Activity Example Compound
Stereochemistry at the chiral center(R)-enantiomer is significantly more potent than the (S)-enantiomer.Cinacalcet ((R)-enantiomer)
Substitution on the phenyl ringElectron-withdrawing groups (e.g., CF3) at the meta-position increase potency.Cinacalcet
Aromatic groupNaphthyl group provides a favorable interaction with the receptor.Cinacalcet
Alkyl linker lengthOptimal length is crucial for proper positioning within the binding site.Cinacalcet

Discovery of Novel Allosteric Modulators of CaSR

Research into allosteric modulation of the CaSR has expanded beyond the initial phenylalkylamine scaffold of cinacalcet, leading to the discovery of novel chemical classes with distinct pharmacological profiles. nih.gov These efforts aim to identify next-generation modulators with improved properties, such as enhanced potency, selectivity, or different modes of action.

One area of discovery has focused on compounds that act as ago-positive allosteric modulators (ago-PAMs), which not only enhance the receptor's sensitivity to calcium but also possess intrinsic agonist activity. mdpi.com An example of such a compound is AC-265347, which has a benzothiazole (B30560) structure and has demonstrated potent suppression of parathyroid hormone (PTH) release. nih.govresearchgate.net The SAR studies on this new scaffold have explored modifications to the benzothiazole core and the stereogenic center to optimize its activity. preprints.org

Furthermore, computational methods like large library docking have been employed to identify entirely new and topologically dissimilar CaSR PAMs. biorxiv.org This approach has led to the discovery of potent molecules that are structurally distinct from known calcimimetics. biorxiv.org These novel modulators bind to the allosteric site within the seven-transmembrane domain of the CaSR, but in different regions compared to cinacalcet. nih.gov

Another innovative approach has been the development of nanobodies that act as potent positive allosteric modulators of the CaSR. biorxiv.org These nanobodies represent a new class of pharmacological tools and potential therapeutics for CaSR-related disorders. biorxiv.org The discovery of these diverse chemical scaffolds, from small molecules to biologics, highlights the ongoing efforts to develop new and improved therapies targeting the CaSR. biorxiv.orgnih.gov

Table 2: Examples of Novel Allosteric Modulators of the CaSR

Compound/Modulator Class Chemical Scaffold Mode of Action
AC-265347BenzothiazoleAgo-Positive Allosteric Modulator (ago-PAM) mdpi.comnih.gov
Docking-Discovered PAMsDiverse novel scaffoldsPositive Allosteric Modulator (PAM) biorxiv.org
NanobodiesProtein-based (antibody fragments)Positive Allosteric Modulator (PAM) biorxiv.org
Calhex231Not specifiedNegative Allosteric Modulator (NAM) with mode-switching activity acs.org

Future Directions and Emerging Research Areas

Further Elucidation of CaSR Signal Transduction Pathways

The CaSR, a member of the G-protein coupled receptor (GPCR) family, is known to activate multiple intracellular signaling cascades upon stimulation. nih.gov While the primary pathway involves Gq/11 coupling, leading to the activation of phospholipase C and subsequent increases in inositol (B14025) trisphosphate and intracellular calcium, other pathways are also implicated. drugbank.com Future research will focus on a more granular understanding of these pathways and how allosteric modulators like ent-Cinacalcet influence them.

Key Research Areas:

Biased Agonism: Investigating whether ent-Cinacalcet and other calcimimetics exhibit "biased agonism," preferentially activating certain downstream signaling pathways over others. This could explain the diverse physiological effects of CaSR activation beyond parathyroid hormone (PTH) suppression. nih.gov For instance, some compounds might favor pathways involved in cell proliferation or apoptosis, which has implications for both therapeutic effects and potential side effects. tocris.com

Receptor Dimerization and Trafficking: Delving into the specifics of CaSR homodimerization and heterodimerization with other receptors and how this is affected by allosteric modulators. endocrine-abstracts.org Understanding the lifecycle of the receptor, including its synthesis, trafficking to the cell surface, and endocytosis, is crucial for comprehending its long-term regulation and the potential for developing drugs with more sustained effects.

Cross-talk with Other Signaling Networks: Exploring the intricate interplay between CaSR signaling and other major cellular pathways, such as those involving growth factors, cytokines, and other hormones. This could reveal novel mechanisms by which CaSR activation influences cellular function in various tissues.

Development of Novel Calcimimetic Agents with Enhanced Selectivity or Pharmacokinetic Profiles

While ent-Cinacalcet is an effective therapeutic, the quest for improved calcimimetic agents continues. The development of new molecules aims to address limitations of current therapies and expand their utility.

Table 1: Next-Generation Calcimimetics

CompoundKey FeaturesDevelopment Status
Etelcalcetide (B607377) (AMG 416) A novel, intravenous calcimimetic agent. amgen.com It is a synthetic peptide that binds to and activates the CaSR. amgen.comApproved for use in certain patient populations. amgen.com
Evocalcet (MT-4580/KHK7580) A novel oral calcimimetic with potentially higher bioavailability and reduced gastrointestinal side effects compared to cinacalcet (B1662232). plos.org It also shows less inhibition of the CYP2D6 enzyme. plos.orgnih.govIntroduced in Japan in 2018. nih.gov
Upacicalcet A novel non-peptidic injectable calcimimetic with greater clearance by hemodialysis. nih.govBecame available in Japan in 2021. nih.gov

Future drug development will likely focus on:

Enhanced Selectivity: Designing molecules that are highly selective for the CaSR to minimize off-target effects. This could involve targeting specific allosteric binding sites on the receptor.

Improved Pharmacokinetics: Developing compounds with more favorable pharmacokinetic profiles, such as longer half-lives for less frequent dosing or different routes of administration to improve patient compliance. dovepress.com Formulations like nanoemulsions are also being explored to enhance bioavailability. europeanreview.org

Biased Ligands: Creating biased allosteric modulators that selectively activate desired signaling pathways, potentially separating the beneficial effects on PTH secretion from unwanted side effects. nih.gov

Precision Medicine Approaches Based on Pharmacogenomics

The response to calcimimetics can vary among individuals. Pharmacogenomics, the study of how genes affect a person's response to drugs, holds the promise of personalizing treatment with agents like ent-Cinacalcet.

Research in this area is focusing on:

CaSR Gene Polymorphisms: Identifying single nucleotide polymorphisms (SNPs) in the CASR gene that may influence the receptor's sensitivity to calcimimetics. frontiersin.orgingentaconnect.com For example, the Arg990Gly polymorphism has been studied for its potential effect on the response to cinacalcet. ingentaconnect.com Understanding these genetic variations could help predict which patients are most likely to respond favorably to treatment.

Polymorphisms in Drug Metabolism Genes: Investigating variations in genes encoding drug-metabolizing enzymes, such as cytochrome P450 enzymes (e.g., CYP3A4, CYP1A2, CYP2D6), which are involved in the metabolism of cinacalcet. amegroups.cn Genetic variations in these enzymes could explain inter-individual differences in drug clearance and exposure. amegroups.cn

Vitamin D Receptor (VDR) Polymorphisms: Exploring the role of polymorphisms in the VDR gene, as vitamin D and calcium metabolism are intricately linked. amegroups.cnoup.com

By integrating genetic information with clinical data, clinicians may one day be able to select the most appropriate calcimimetic and tailor the treatment regimen for individual patients, maximizing efficacy and minimizing adverse effects.

Investigations into Non-PTH Related CaSR Functions and Therapeutic Potentials

The CaSR is expressed in a wide range of tissues beyond the parathyroid glands, including the kidneys, bone, cardiovascular system, and even the gastrointestinal tract and brain. nih.govwikipedia.orgresearchgate.net This widespread expression suggests that the CaSR has numerous physiological roles beyond regulating PTH secretion, opening up exciting possibilities for new therapeutic applications of CaSR modulators.

Table 2: Potential Non-PTH Related Therapeutic Applications of CaSR Modulation

Tissue/SystemPotential Therapeutic ApplicationResearch Findings
Cardiovascular System Treatment of hypertension, atherosclerosis, and vascular calcification. nih.govmdpi.comCaSR activation has been shown to influence vascular tone, cell proliferation, and inflammation in blood vessels. nih.govmdpi.com Calcimimetics have shown potential in reducing blood pressure and myocardial remodeling in animal models. nih.gov
Kidney Protection against kidney injury.Activation of the CaSR in renal tubular cells may have protective effects. nih.gov
Bone Treatment of osteoporosis.Calcilytics, or CaSR antagonists, have been investigated for their potential to transiently increase PTH levels, which could have an anabolic effect on bone. acs.org
Gastrointestinal Tract Management of inflammatory bowel disease.The CaSR plays a role in maintaining intestinal barrier function and regulating inflammation. researchgate.net
Lung Treatment of inflammatory lung diseases like asthma.The CaSR is implicated in the pathogenesis of chronic lung diseases. endocrine-abstracts.org

Future research will aim to:

Unravel Tissue-Specific Signaling: Characterize the specific signaling pathways and physiological responses mediated by the CaSR in different cell types and organs.

Develop Tissue-Selective Modulators: Design calcimimetics or calcilytics that preferentially target the CaSR in specific tissues, which would be a major breakthrough for treating non-PTH related disorders without affecting systemic calcium homeostasis.

Conduct Clinical Trials: Initiate clinical studies to evaluate the efficacy and safety of CaSR modulators for these novel indications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ent-Cinacalcet Hydrochloride, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis of this compound involves stereoselective reactions to ensure high enantiomeric purity. A validated protocol includes reacting (R)-1-naphthylethylamine with 3-(3-trifluoromethylphenyl)propionyl chloride in the presence of triethylamine, followed by purification via recrystallization with tartaric acid to isolate the desired enantiomer . Key parameters include reaction temperature (40–60°C), solvent selection (methanol or ethyl acetate), and pH control during salt formation. Enantiomeric purity can be confirmed using chiral HPLC or polarimetry.

Q. How does the stereochemistry of this compound influence its pharmacological activity compared to its enantiomer?

  • Methodological Answer : The (S)-enantiomer (ent-Cinacalcet) exhibits distinct binding kinetics to the calcium-sensing receptor (CaSR) due to its spatial configuration. Competitive radioligand binding assays using HEK293 cells transfected with CaSR can quantify affinity differences (e.g., IC₅₀ values). Studies show that ent-Cinacalcet may have reduced efficacy in lowering parathyroid hormone (PTH) compared to the (R)-form, necessitating enantiomer-specific activity validation in preclinical models .

Advanced Research Questions

Q. How do genetic polymorphisms in CYP3A4 and CYP1A2 affect the pharmacokinetic variability of this compound across ethnic populations?

  • Methodological Answer : Pharmacogenetic studies in healthy Chinese volunteers revealed CYP3A41G and CYP1A21F variants significantly alter drug clearance. Researchers should design crossover trials with genotyped cohorts (e.g., CYP3A4 wild-type vs. variant carriers) and measure plasma concentrations via LC-MS/MS. Nonlinear mixed-effects modeling (e.g., NONMEM) can quantify the impact of polymorphisms on AUC and Cmax .

Q. What experimental strategies resolve discrepancies between in vitro potency and in vivo efficacy of this compound in secondary hyperparathyroidism models?

  • Methodological Answer : Discrepancies may arise from protein binding, metabolite interference, or tissue-specific CaSR expression. To address this:

  • Use equilibrium dialysis to assess free drug concentration in serum.
  • Compare in vitro CaSR activation (cAMP assays) with in vivo PTH suppression in uremic rat models.
  • Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution .

Q. How can formulation optimization improve the solubility and bioavailability of this compound in solid dosage forms?

  • Methodological Answer : Poor solubility (logP ~5.2) limits bioavailability. Strategies include:

  • Co-crystallization : Screen co-formers (e.g., succinic acid) to enhance dissolution rates.
  • Nanoparticle Engineering : Use antisolvent precipitation with HPMC or PVP stabilizers to reduce particle size to <200 nm.
  • In vitro-in vivo correlation (IVIVC) : Validate dissolution profiles using USP Apparatus II (50 rpm, pH 6.8 buffer) against pharmacokinetic data in beagle dogs .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in this compound clinical trials?

  • Methodological Answer : For heterogeneous responses (e.g., non-responders vs. responders):

  • Apply mixture models to identify subpopulations.
  • Use Bayesian hierarchical models to account for covariates (e.g., baseline PTH, vitamin D levels).
  • Conduct sensitivity analyses to exclude outliers or protocol deviations .

Q. How should researchers validate the stability of this compound under accelerated storage conditions?

  • Methodological Answer : Perform forced degradation studies per ICH Q1A(R2):

  • Thermal Stress : 40°C/75% RH for 6 months; monitor degradation products via UPLC-PDA.
  • Photolytic Stress : Expose to 1.2 million lux-hours of visible and UV light.
  • Hydrolytic Stress : Test in 0.1N HCl and 0.1N NaOH at 60°C for 48 hours. Major degradation pathways include oxidation of the naphthyl group and hydrolysis of the propylamine chain .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.